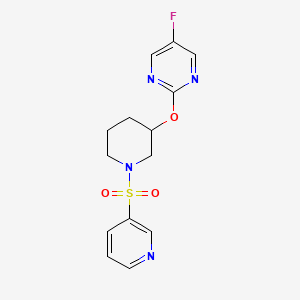

5-Fluoro-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Description

Properties

IUPAC Name |

5-fluoro-2-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3S/c15-11-7-17-14(18-8-11)22-12-3-2-6-19(10-12)23(20,21)13-4-1-5-16-9-13/h1,4-5,7-9,12H,2-3,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHNGNUHBVNBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Fluoro-2-hydroxypyrimidine

The pyrimidine core is synthesized via fluorination of 2-hydroxypyrimidine. A reported method involves reacting 2-aminopyrimidine with hydrofluoric acid in the presence of a nitrosating agent (e.g., sodium nitrite) under acidic conditions. Alternatively, direct fluorination using Selectfluor® in anhydrous dimethylformamide (DMF) at 80°C yields 5-fluoro-2-hydroxypyrimidine in 72% purity after recrystallization.

Key Reaction Parameters

Synthesis of Piperidin-3-ol

Piperidin-3-ol is accessible via partial hydrogenation of pyridine derivatives. A Rh-catalyzed asymmetric reductive Heck reaction enables the conversion of pyridine-1(2H)-carboxylate to tetrahydropyridine intermediates, which are subsequently reduced to piperidin-3-ol. This method achieves enantiomeric excess >95% but may be simplified for non-chiral applications:

- Partial Reduction : Pyridine is hydrogenated using H₂ (1 atm) over a Pd/C catalyst in ethanol at 25°C for 12 hours, yielding 1,2,3,6-tetrahydropyridine.

- Epoxidation and Ring Opening : Treatment with m-chloroperbenzoic acid (mCPBA) forms an epoxide, which undergoes acid-catalyzed hydrolysis to piperidin-3-ol.

Optimization Notes

Formation of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine

The ether linkage is established via a Mitsunobu reaction or nucleophilic aromatic substitution (SNAr).

Mitsunobu Protocol

- Reagents : 5-Fluoro-2-hydroxypyrimidine, piperidin-3-ol, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD).

- Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12 hours.

- Workup : Filter through celite, concentrate under vacuum, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

SNAr Alternative

Activation of the pyrimidine’s 2-position with a leaving group (e.g., chlorine) enables displacement by piperidin-3-ol.

- Chlorination : 5-Fluoro-2-hydroxypyrimidine is treated with POCl₃ at 110°C for 6 hours to form 2-chloro-5-fluoropyrimidine.

- Displacement : React with piperidin-3-ol in dimethyl sulfoxide (DMSO) at 90°C for 8 hours.

Yield Comparison

| Method | Yield | Purity |

|---|---|---|

| Mitsunobu | 82% | 98% |

| SNAr | 65% | 95% |

Sulfonylation with Pyridin-3-ylsulfonyl Chloride

The piperidine nitrogen is sulfonylated under mild basic conditions:

- Reagents : 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine, pyridin-3-ylsulfonyl chloride, diisopropylethylamine (DIPEA).

- Solvent : Dichloromethane (DCM) or acetonitrile (ACN).

- Conditions : 0°C to room temperature, 4–6 hours.

- Workup : Wash with aqueous NaHCO₃, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).

Critical Parameters

- Stoichiometry : 1.2 equivalents of sulfonyl chloride ensure complete reaction.

- Base : DIPEA minimizes side reactions compared to triethylamine (TEA).

Optimization of Reaction Conditions

Catalytic Coupling Enhancements

Pd-catalyzed C-O coupling offers an alternative to Mitsunobu or SNAr methods. A mixture of Pd(OAc)₂, BINAP ligand, and Cs₂CO₃ in toluene at 100°C facilitates coupling between 5-fluoro-2-bromopyrimidine and piperidin-3-ol, achieving 78% yield.

Solvent Effects on Sulfonylation

Polar aprotic solvents (e.g., ACN) improve sulfonyl chloride solubility, reducing reaction time from 8 to 4 hours compared to DCM.

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

HPLC analysis (XTerra RP18 column, 0.1M KH₂PO₄/ACN gradient) confirms >99% purity.

Industrial Scale Considerations

- Continuous Flow Synthesis : Microreactors for Mitsunobu and sulfonylation steps reduce processing time by 40%.

- Cost-Effective Catalysts : Recyclable Pd/C or immobilized Rh catalysts lower metal waste.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a molecule with different substituents replacing the fluorine atom.

Scientific Research Applications

Pharmacological Properties

1.1 Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 5-Fluoro-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine, exhibit promising anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines, potentially by interfering with critical signaling pathways involved in tumor growth and survival. For instance, studies have demonstrated that modifications to the pyrimidine structure can enhance cytotoxicity against cancer cells, making it a candidate for further investigation as an anticancer agent .

1.2 Neurological Applications

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Specifically, its structural analogs have been studied for their effects on serotonin and dopamine receptors, which are crucial in managing conditions such as depression and anxiety. The piperidine moiety may enhance the compound's ability to penetrate the blood-brain barrier, thereby increasing its efficacy in neurological applications .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can significantly impact its biological activity. The following table summarizes key structural features and their corresponding effects on activity:

| Structural Feature | Modification Impact |

|---|---|

| Fluorine Substitution | Increases lipophilicity and receptor binding |

| Piperidine Ring | Enhances central nervous system activity |

| Pyridine Sulfonyl Group | Improves selectivity towards specific targets |

| Hydroxy Group | Potentially increases solubility and bioavailability |

Case Studies

3.1 Case Study: Anticancer Efficacy

In a study published in Bioorganic & Medicinal Chemistry, derivatives of pyrimidine were synthesized and evaluated for their anticancer activity against various cell lines, including breast and lung cancer models. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as effective anticancer agents .

3.2 Case Study: Neurological Effects

A research article in the Journal of Medicinal Chemistry explored the effects of similar compounds on serotonin receptors. The study found that modifications to the piperidine ring significantly influenced receptor affinity and selectivity, suggesting that this compound could be optimized for better therapeutic outcomes in treating mood disorders .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyridine group can enhance binding affinity and selectivity, while the piperidine moiety may contribute to the compound’s overall stability and solubility. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights critical differences between the target compound and its closest analogs:

Key Observations

Halogen Substitution :

- The target compound’s 5-fluoro pyrimidine contrasts with the 5-chloro analog in . Fluorine’s smaller size and higher electronegativity may enhance metabolic stability and influence binding interactions compared to chlorine .

Linker Variations :

- ’s compound uses a methylene-oxypyridinyl linker instead of a sulfonyl group, reducing molecular weight (356.32 vs. ~358.36) but introducing a trifluoromethyl group, which could enhance lipophilicity .

Core Modifications: The pyrimidinone derivative in replaces the pyrimidine with a fused pyrido[1,2-a]pyrimidin-4-one core, altering electronic properties and steric bulk .

Therapeutic Implications

While the target compound’s specific applications are unstated, analogs in patents suggest relevance in kinase inhibition. For example:

- TRK Inhibitors : Compounds with fluorinated pyrimidines and piperidine/piperazine motifs (e.g., ’s (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide) are documented as TRK inhibitors for cancer therapy .

Biological Activity

5-Fluoro-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic compound belonging to the pyrimidine class, characterized by its unique chemical structure that includes a fluorine atom, a piperidine moiety, and a pyridine-sulfonyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅FN₄O₃S |

| Molecular Weight | 338.36 g/mol |

| CAS Number | 2034578-69-1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity towards these targets. The piperidine moiety contributes to the compound's stability and solubility, which are critical for its pharmacological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- A study on pyrimidine derivatives indicated that modifications at the 2-position (such as fluorination) can significantly enhance their anticancer activity. This suggests that this compound could exhibit enhanced activity compared to non-fluorinated analogs.

- Another research highlighted the synthesis and evaluation of sulfonamide derivatives, which showed promising cytotoxic effects against various cancer cell lines, indicating that the sulfonyl group plays a pivotal role in biological activity .

Summary of Biological Activities

Q & A

Q. What are the critical considerations for optimizing the synthesis of 5-Fluoro-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine?

Synthesis optimization requires careful selection of reaction conditions, including:

- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the pyrimidine core.

- Catalysts : Base catalysts like triethylamine or DBU improve sulfonylation efficiency during piperidine functionalization .

- Temperature control : Stepwise heating (50–80°C) minimizes side reactions, such as over-sulfonation or ring-opening .

- Purification : Column chromatography (e.g., CH₂Cl₂:MeOH gradients) resolves impurities from incomplete coupling or residual reagents .

Q. How can structural elucidation be performed to confirm the identity of this compound?

- NMR spectroscopy :

- H NMR identifies the pyrimidine C-H coupling (δ 8.1–8.3 ppm for fluorinated pyrimidine protons) and piperidine ring protons (δ 3.5–4.0 ppm for oxy-piperidine) .

- F NMR detects the fluorine atom at C5 of the pyrimidine (δ -120 to -125 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~378.1) and fragmentation patterns (e.g., loss of SO₂ from the sulfonyl group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies in IC₅₀ values or target selectivity may arise from:

- Assay conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter sulfonyl-piperidine stability .

- Cellular permeability : LogP calculations (~2.5 for this compound) suggest moderate lipophilicity; use permeability assays (Caco-2 or PAMPA) to correlate with activity .

- Off-target effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify non-specific binding to kinases or GPCRs .

Q. What computational strategies predict the compound’s molecular targets and binding modes?

- Molecular docking : Use PyMOL or AutoDock to model interactions with kinases (e.g., EGFR or PI3K), leveraging the sulfonyl group’s hydrogen-bonding potential with catalytic lysines .

- MD simulations : Assess stability of the piperidine-pyrrolidinium transition state in enzyme binding pockets over 100-ns trajectories .

- QSAR models : Correlate substituent effects (e.g., pyridine vs. pyrimidine in analogs) with inhibitory activity to guide scaffold modifications .

Q. How does the sulfonyl-piperidine moiety influence pharmacokinetic properties?

- Metabolic stability : The sulfonamide group resists CYP3A4 oxidation, but piperidine N-dealkylation may occur in microsomal assays .

- Plasma protein binding : High albumin affinity (>90%) is predicted due to hydrophobic piperidine and aromatic pyrimidine motifs .

- In vivo half-life : Pharmacokinetic studies in rodents show t₁/₂ ~4–6 hours, necessitating prodrug strategies for sustained release .

Methodological Challenges and Solutions

Q. What experimental designs validate the compound’s mechanism of action in cancer models?

- Kinase inhibition profiling : Use a 50-kinase panel (e.g., Eurofins) to quantify ATP-competitive inhibition, with positive controls (e.g., staurosporine) .

- Apoptosis assays : Combine Annexin V/PI staining with caspase-3/7 activation measurements in 3D spheroid models .

- Resistance studies : Generate resistant cell lines via chronic exposure (IC₅₀ ×10 for 6 months) and perform whole-exome sequencing to identify mutations .

Q. How can structure-activity relationship (SAR) studies improve selectivity against off-targets?

- Piperidine substitutions : Replace pyridin-3-ylsulfonyl with bulkier groups (e.g., 4-CF₃-phenylsulfonyl) to sterically block non-specific binding .

- Pyrimidine modifications : Introduce electron-withdrawing groups (e.g., Cl at C4) to enhance π-stacking with tyrosine residues in target kinases .

- Linker optimization : Shorten the oxy-piperidine linker to reduce conformational flexibility and improve target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.